8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a naphthalene ring substituted with a dimethylamino group at the 8th position and a dimethyl phosphate group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate typically involves the reaction of 8-(dimethylamino)naphthalene with dimethyl chlorophosphate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may require reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphate group can engage in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Dimethylamino)naphthalen-1-yl diethyl phosphate
- 8-(Dimethylamino)naphthalen-1-yl dipropyl phosphate
- 8-(Dimethylamino)naphthalen-1-yl dibutyl phosphate
Uniqueness
8-(Dimethylamino)naphthalen-1-yl dimethyl phosphate is unique due to its specific substitution pattern and the presence of both dimethylamino and dimethyl phosphate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
921828-57-1 |
---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
[8-(dimethylamino)naphthalen-1-yl] dimethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)19-20(16,17-3)18-4/h5-10H,1-4H3 |
InChI Key |
GALVQCKHOMPERP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.